

An In-depth Technical Guide to the Thermochemical Properties of Cyclobutanecarbonitrile

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Compound of Interest

Compound Name: cyclobutanecarbonitrile

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Introduction: The Significance of Cyclobutanecarbonitrile in Research and Development

Cyclobutanecarbonitrile (C_5H_7N), also known as cyanocyclobutane, is a fascinating molecule that holds considerable interest for researchers and professionals in drug development and materials science.^{[1][2][3]} Its compact, strained four-membered ring imparts unique stereochemical and reactive properties, making it a valuable building block in the synthesis of novel compounds.^[4] A thorough understanding of its thermochemical properties is paramount for predicting its stability, reaction energetics, and behavior under various processing conditions. This guide provides a comprehensive overview of the experimentally determined and computationally predictable thermochemical data for **cyclobutanecarbonitrile**, offering insights into the methodologies used to obtain these critical parameters.

The presence of the nitrile group ($—C\equiv N$) introduces a strong dipole moment and a site for a variety of chemical transformations, further enhancing the molecule's synthetic utility.^{[5][6]} The interplay between the strained cyclobutane ring and the electronic characteristics of the nitrile functional group governs the molecule's overall energetic landscape. This guide will delve into the key thermochemical parameters, namely the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of vaporization, providing a robust dataset for researchers. Furthermore, we will explore the experimental techniques employed for these measurements.

and discuss the potential of modern computational methods to complement and predict these values.

Core Thermochemical Data of Cyclobutanecarbonitrile

The thermochemical properties of **cyclobutanecarbonitrile** have been experimentally determined, providing a solid foundation for its thermodynamic characterization. These values, primarily sourced from the NIST Chemistry WebBook, are crucial for calculating reaction enthalpies and assessing the energetic feasibility of synthetic routes involving this compound.

Enthalpy of Formation and Combustion

The standard enthalpy of formation (ΔfH°) represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.^{[7][8]} For an organic molecule like **cyclobutanecarbonitrile**, this value is often derived from its enthalpy of combustion (ΔcH°), which is the heat released during complete combustion in the presence of oxygen.

Property	Phase	Value (kJ/mol)	Method	Reference
Enthalpy of Formation (ΔfH°)	Gas	147.3 ± 1.1	Combustion Calorimetry	Fuchs and Hallman, 1983 ^[9]
Gas		143.0	Combustion Calorimetry	Hall and Baldt, 1971 ^[9]
Liquid		103.0	Combustion Calorimetry	Hall and Baldt, 1971 ^[10]
Enthalpy of Combustion (ΔcH°)	Liquid	-3071.0 ± 1.1	Combustion Calorimetry	Hall and Baldt, 1971 ^[10]

The positive enthalpy of formation for both the gas and liquid phases indicates that the formation of **cyclobutanecarbonitrile** from its elements (carbon, hydrogen, and nitrogen) is an endothermic process. This is largely attributable to the significant ring strain inherent in the cyclobutane moiety.^[4]

Heat Capacity and Entropy

The heat capacity (C_p) of a substance is the amount of heat required to raise its temperature by one degree Celsius (or one Kelvin). It is a crucial parameter for understanding how a substance stores thermal energy and for predicting temperature changes during chemical processes.

Property	Phase	Value (J/mol·K)	Temperature (K)	Reference
Constant Pressure Heat Capacity (C_p)	Liquid	146.0	297	Hall and Baldt, 1971[10][11]

Phase Change Energetics

The enthalpy of vaporization ($\Delta_{\text{vap}}H$) is the amount of energy required to transform one mole of a liquid into a gas at a constant temperature and pressure. This value is essential for processes involving distillation, evaporation, and for relating gas-phase and condensed-phase thermochemical data.

Property	Value (kJ/mol)	Method	Reference
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	42. ± 4.	Average of 6 values	NIST compilation[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	36.88	N/A	Majer and Svoboda, 1985[1]
39.6	Based on data from 328 to 402 K	Baldt and Hall, 1971[1]	

Experimental Determination of Thermochemical Properties

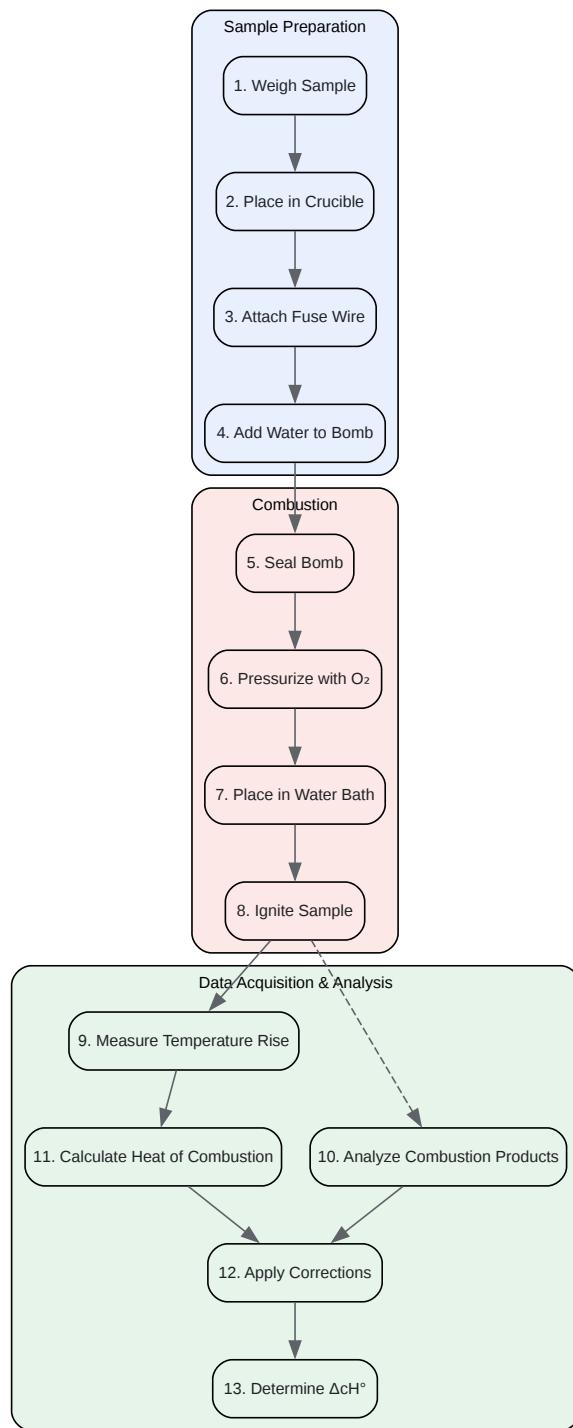
The accuracy of thermochemical data hinges on meticulous experimental measurements. The following sections detail the principles and a generalized protocol for the primary techniques

used to determine the key thermochemical properties of **cyclobutanecarbonitrile**.

Oxygen Bomb Calorimetry: Measuring the Enthalpy of Combustion

Oxygen bomb calorimetry is the cornerstone technique for determining the heat of combustion of solid and liquid organic compounds.[\[6\]](#)[\[9\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) The fundamental principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature change is measured precisely.

Experimental Workflow: Oxygen Bomb Calorimetry



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Caption: Workflow for determining the enthalpy of combustion using an oxygen bomb calorimeter.

Step-by-Step Protocol:

- Sample Preparation: A precise mass of liquid **cyclobutanecarbonitrile** is weighed into a crucible. A fuse wire of known length and material is attached to the electrodes of the bomb head, with the wire in contact with the sample. A small, known amount of water is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
- Assembly and Pressurization: The bomb is carefully sealed and then filled with high-purity oxygen to a pressure of approximately 30 atm.
- Calorimetry: The sealed bomb is submerged in a known volume of water in the calorimeter's insulating jacket. The system is allowed to reach thermal equilibrium.
- Ignition and Data Collection: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water bath is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
- Analysis and Calculation: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The gross heat released during the combustion of **cyclobutanecarbonitrile** is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are then applied for the heat of combustion of the fuse wire and the formation of nitric acid from the nitrogen in the sample and any residual atmospheric nitrogen. From the corrected heat of combustion at constant volume (ΔcU), the enthalpy of combustion at constant pressure (ΔcH°) can be calculated. The standard enthalpy of formation (ΔfH°) is then derived using Hess's Law, incorporating the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Differential Scanning Calorimetry (DSC): Determining Heat Capacity

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the heat capacity of a substance as a function of temperature.[\[1\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference material at the same rate.

Step-by-Step Protocol:

- Sample Preparation: A small, accurately weighed sample of **cyclobutanecarbonitrile** is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Instrument Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion, such as indium.
- Measurement Runs: A three-step measurement procedure is typically employed:
 - Baseline Run: An empty sample pan and the reference pan are heated at a constant rate (e.g., 10-20 K/min) over the desired temperature range to obtain a baseline heat flow curve.
 - Sapphire Run: A sapphire standard of known mass and heat capacity is run under the same conditions to determine the instrument's response.
 - Sample Run: The **cyclobutanecarbonitrile** sample is run under the identical conditions.
- Calculation: The heat capacity of the sample at a given temperature is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard, after subtracting the baseline.

Vapor Pressure Measurement: Deriving the Enthalpy of Vaporization

The enthalpy of vaporization can be determined from the variation of vapor pressure with temperature using the Clausius-Clapeyron equation. Various experimental methods can be employed to measure the vapor pressure of a liquid.[\[10\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)

Common Techniques:

- Static Method: The liquid is placed in a thermostated container connected to a pressure measuring device. The system is evacuated to remove air, and the pressure of the vapor in equilibrium with the liquid is measured at different temperatures.
- Dynamic Method (Ebulliometry): The boiling point of the liquid is measured at various externally applied pressures. The vapor pressure is equal to the external pressure at the boiling point.

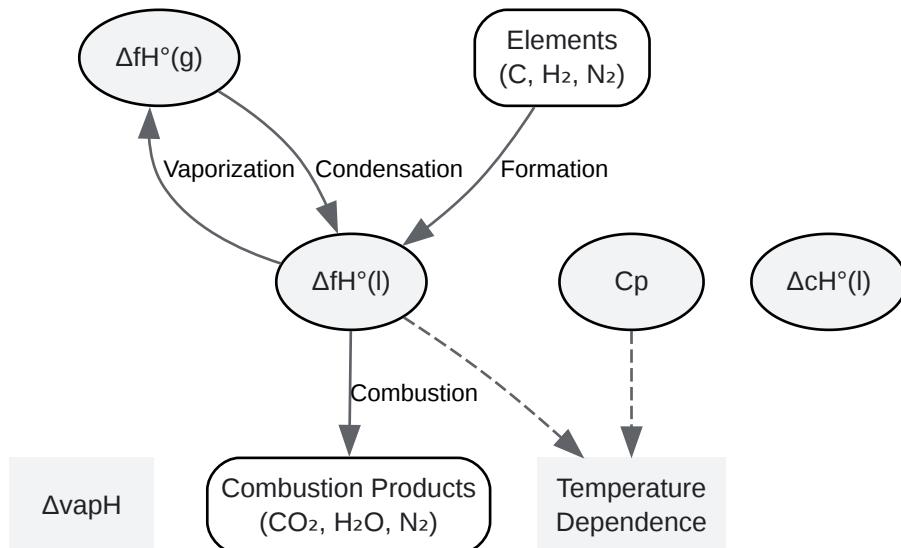
- Isotenoscope: A specialized static apparatus where the liquid is confined in a bulb with a U-tube manometer. The external pressure is adjusted to balance the vapor pressure of the liquid, which is indicated by equal levels in the manometer.

By plotting the natural logarithm of the vapor pressure ($\ln P$) against the inverse of the absolute temperature ($1/T$), the enthalpy of vaporization can be determined from the slope of the resulting line (slope = $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant).^{[2][3][5][11][22][23][24][25][26]}

Computational Insights into Thermochemical Data

In addition to experimental measurements, modern computational chemistry provides powerful tools for predicting the thermochemical properties of molecules with increasing accuracy. High-level ab initio methods, such as the Gaussian-n (Gn) theories (e.g., G3 and G4 theory), are composite methods designed to achieve chemical accuracy (typically within 1-2 kcal/mol of experimental values).^{[2][3][5][11][22][23][24][25][26]}

Conceptual Relationship of Thermochemical Quantities



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Caption: Interrelation of key thermochemical properties of **cyclobutanecarbonitrile**.

Application of Gn Theories to **Cyclobutanecarbonitrile**:

- Geometry Optimization: The molecular geometry of **cyclobutanecarbonitrile** would first be optimized using a reliable and computationally efficient method, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).
- Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
- Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed with progressively larger basis sets. These calculations typically include methods like Møller-Plesset perturbation theory (MP2, MP4) and coupled-cluster theory (CCSD(T)).
- Extrapolation and Correction: The results from the single-point energy calculations are extrapolated to the complete basis set limit. Empirical higher-level corrections are often added to account for remaining deficiencies in the theoretical treatment.
- Enthalpy of Formation Calculation: The calculated total energy at 0 K is used to determine the atomization energy. The gas-phase enthalpy of formation at 298.15 K is then calculated by combining the atomization energy with the known experimental enthalpies of formation of the constituent atoms and the calculated thermal corrections.

Computational methods like G4 theory can provide valuable independent verification of experimental data and can be particularly useful for studying reactive intermediates or molecules that are difficult to handle experimentally.

Conclusion

The thermochemical data for **cyclobutanecarbonitrile** provide a quantitative foundation for understanding its energetic properties, which are crucial for its application in chemical synthesis and drug development. The experimentally determined values for the enthalpy of formation, enthalpy of combustion, heat capacity, and enthalpy of vaporization, primarily established through techniques like oxygen bomb calorimetry and differential scanning calorimetry, offer a reliable dataset for thermodynamic calculations. The continued advancement of high-accuracy computational methods presents a powerful complementary approach for validating and predicting these essential parameters. This guide has aimed to

provide both the core data and an in-depth understanding of the methodologies behind their determination, empowering researchers and scientists with the knowledge to effectively utilize **cyclobutanecarbonitrile** in their work.

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